Pinacidil
Overview
Description
Pinacidil is a cyanoguanidine drug known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This compound is primarily used to reduce blood pressure and peripheral resistance, and it also produces fluid retention .
Preparation Methods
Pinacidil can be synthesized through the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine, resulting in the formation of thiourea. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to produce an unsymmetrical carbodiimide. Finally, the addition of cyanamide yields this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
Pinacidil undergoes various chemical reactions, including:
Scientific Research Applications
Pinacidil has several scientific research applications:
Cardiovascular Research: It is used to study the effects of ATP-sensitive potassium channel openers on cardiovascular health, including hypertension, ischemia/reperfusion injury, and arrhythmia.
Cellular Biology: This compound is employed to investigate the role of potassium channels in cellular functions and signaling pathways.
Pharmacology: The compound is used to explore new therapeutic approaches for cardiovascular diseases and to understand the mechanisms of drug action.
Mechanism of Action
Pinacidil exerts its effects by opening ATP-sensitive potassium channels, leading to the hyperpolarization of cell membranes and subsequent vasodilatation. This process reduces peripheral vascular resistance and blood pressure . The molecular targets include the potassium channels on the plasma membrane and mitochondria, and the pathways involved are the NO/cGMP/PKG signaling pathway .
Comparison with Similar Compounds
Pinacidil is compared with other potassium channel openers such as:
Diazoxide: Another potassium channel opener used primarily for its antihypertensive effects.
Minoxidil: Known for its vasodilatory properties and use in treating hypertension and hair loss.
Nicorandil: A compound with both potassium channel opening and nitrate-like properties, used in the treatment of angina.
This compound is unique due to its specific molecular structure and its ability to target both plasma membrane and mitochondrial potassium channels, providing a broader range of therapeutic effects .
Biological Activity
Pinacidil is a potassium channel opener primarily used as an antihypertensive agent. Its biological activity is characterized by its ability to induce vasodilation and influence cardiac electrophysiology. This article explores the mechanisms, pharmacological effects, and clinical implications of this compound, supported by research findings and case studies.
This compound acts predominantly on ATP-sensitive potassium (K) channels, particularly those associated with the SUR2 muscle isoforms. By opening these channels, this compound facilitates hyperpolarization of the vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This mechanism is crucial for its therapeutic effects in managing hypertension.
Pharmacological Effects
1. Vasodilation:
this compound has been shown to dilate both large and small arteries, increasing compliance and redistributing blood flow towards the muscular vascular bed. A study indicated that this compound administration resulted in a significant decrease in systemic vascular resistance and arterial blood pressure, while cardiac output remained unchanged .
2. Hemodynamic Changes:
The drug significantly increased the diameters of the brachial and carotid arteries (by 7% and 8%, respectively) and enhanced blood flow (by 60% and 17%, respectively) following administration . The effects peaked around 4 hours post-administration, with a duration of approximately 8 hours.
3. Electrophysiological Effects:
this compound affects cardiac action potentials by shortening the action potential duration (APD) and the activation recovery interval (ARI). In controlled studies, it was observed that this compound decreased APD90 from 178±16 ms to 168±18 ms at a pacing cycle length of 300 ms, indicating its role in modifying cardiac electrical activity .
Antihypertensive Efficacy
A series of double-blind trials demonstrated that this compound was effective in reducing blood pressure in patients with mild to severe hypertension. In one trial, the response rate for this compound-treated patients was significantly greater than that of placebo-treated patients (83% vs 75%) when compared with prazosin .
Case Studies
- Electrocardiographic Changes: In a cohort of patients receiving this compound therapy, 23% developed new T-wave abnormalities on electrocardiograms, highlighting potential cardiac effects that require monitoring during treatment .
- Postshock Activation: this compound was found to prolong postshock cycle lengths in successful defibrillation episodes but did not significantly alter defibrillation thresholds, suggesting its influence on post-shock cardiac recovery dynamics .
Data Summary
Parameter | Baseline | Post-Pinacidil | Significance |
---|---|---|---|
APD90 (ms) | 178±16 | 168±18 | P < 0.01 |
ARI (ms) | 152±10 | 143±10 | P < 0.01 |
SBP (mmHg) | - | Decreased by 41% | P < 0.05 |
Brachial artery diameter (%) | - | Increased by 7% | Significant |
Cardiac output | Unchanged | - | Not significant |
Properties
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNZDGDKPTYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85371-64-8 (Parent) | |
Record name | Pinacidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048249 | |
Record name | Pinacidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60560-33-0, 85371-64-8 | |
Record name | Pinacidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60560-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinacidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060560330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pinacidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinacidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pinacidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINACIDIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4UGO5K0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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